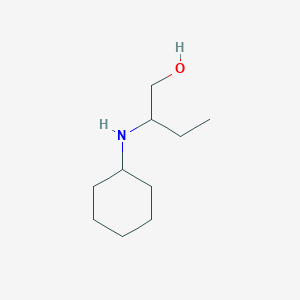
2-(Cyclohexylamino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylamino)butan-1-ol is an organic compound with the molecular formula C10H21NO. It is an amino alcohol, characterized by the presence of both an amine group and a hydroxyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)butan-1-ol typically involves the reaction of cyclohexylamine with butanal. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of cyclohexyl ketone or butanal derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(Cyclohexylamino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylamino)-3-methyl-1,1-diphenylbutan-1-ol: An amino alcohol used in asymmetric catalysis.
N-Cyclohexyl butylone: A novel stimulant and substituted cathinone with psychoactive effects.
Uniqueness
2-(Cyclohexylamino)butan-1-ol is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its combination of an amine and hydroxyl group allows for versatile chemical transformations and applications in various fields.
Properties
CAS No. |
51977-19-6 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(cyclohexylamino)butan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-9(8-12)11-10-6-4-3-5-7-10/h9-12H,2-8H2,1H3 |
InChI Key |
DRHQUYUVJFKDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


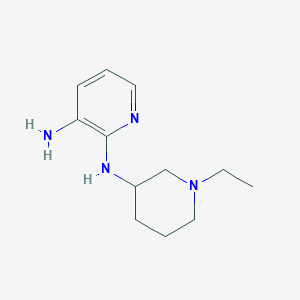
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one](/img/structure/B13005946.png)

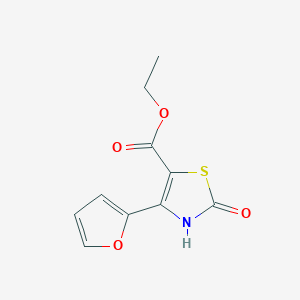
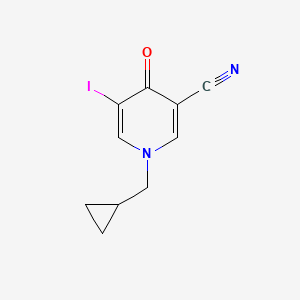

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13005966.png)
![tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13005983.png)
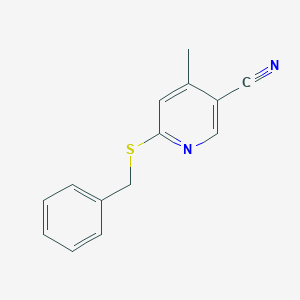

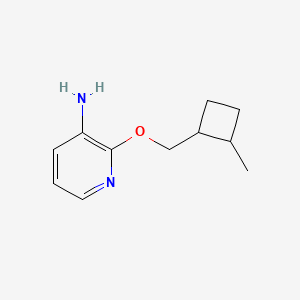
![[2,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B13005999.png)
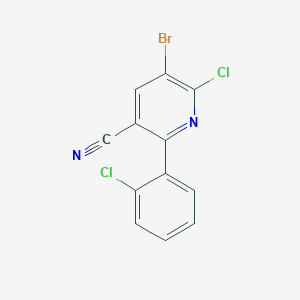
![1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone](/img/structure/B13006015.png)
